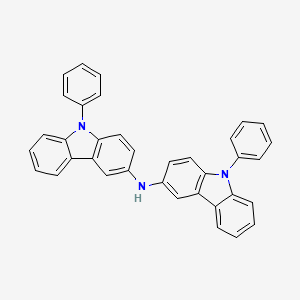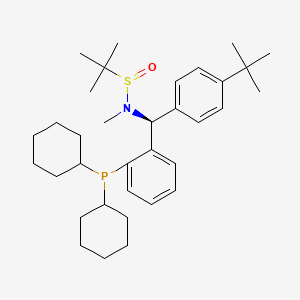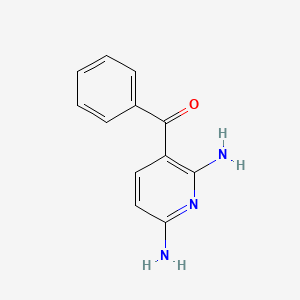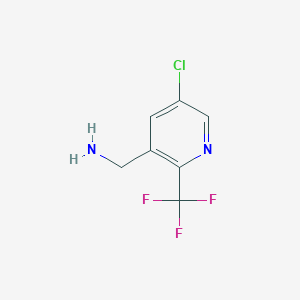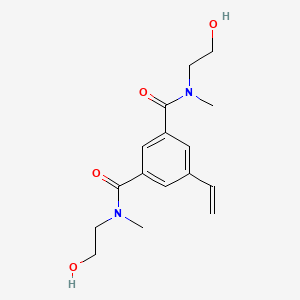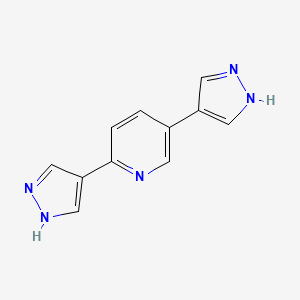
2,5-Di(1H-pyrazol-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with two pyrazole groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1H-pyrazol-4-yl)pyridine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by the formation of the pyrazole rings. One common method includes the reaction of 2,5-dichloropyridine with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2,5-Di(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
2,5-Di(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
相似化合物的比较
2,5-Di(1H-pyrazol-4-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with pyrazole groups at the 2 and 6 positions, leading to different coordination and electronic properties.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups instead of pyrazole, which can result in different chemical reactivity and biological activity.
2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine:
属性
分子式 |
C11H9N5 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
2,5-bis(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H9N5/c1-2-11(10-6-15-16-7-10)12-3-8(1)9-4-13-14-5-9/h1-7H,(H,13,14)(H,15,16) |
InChI 键 |
AGBCRDFBCBRAJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C2=CNN=C2)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


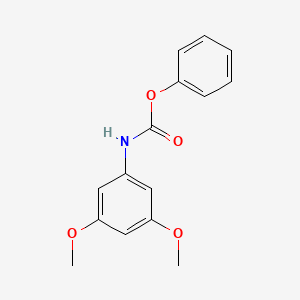

![3-Bromoisoxazolo[4,5-b]pyridine](/img/no-structure.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
